An In-depth Technical Guide to the Physical Properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
An In-depth Technical Guide to the Physical Properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a substituted pyrrolopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in numerous biologically active molecules, including kinase inhibitors used in the treatment of cancer and autoimmune diseases. Understanding the physical properties of this compound is paramount for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.
This technical guide provides a comprehensive overview of the key physical properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related analogs to provide reasonable estimations. More importantly, it offers detailed, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories.
I. Melting Point
The melting point of a solid crystalline substance is a critical physical property that provides an indication of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.
Estimated Melting Point
Data Summary: Melting Points of Related Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Melting Point (°C) |
| 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one[1] | 171-173 |
| (E)-N,2-Bis(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-imine[1] | 273-275 |
| N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[2] | 157-162 |
| 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]-[3] | 180-183 |
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point using a standard capillary-based melting point apparatus.[4][5]
Methodology:
-
Sample Preparation:
-
Ensure the sample of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a fine, dry powder.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Pack the sample tightly by tapping the sealed end of the capillary on a hard surface.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point.
-
Set the heating rate to 1-2°C per minute to ensure thermal equilibrium. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more accurate measurement.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
-
Reporting:
-
Report the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
For a pure compound, this range should be narrow. A broad melting range suggests the presence of impurities.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for capillary melting point determination.
II. Solubility
Solubility is a crucial parameter in drug development, affecting absorption, distribution, metabolism, and excretion (ADME) properties. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature. Both kinetic and thermodynamic solubility are important to assess.
Predicted Solubility
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
Kinetic solubility is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6][7]
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine in 100% DMSO.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[6]
-
Measure the turbidity of each well using a nephelometer, which quantifies the light scattered by undissolved particles.
-
-
Data Analysis:
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
-
Diagram: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination by nephelometry.
III. pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pKa is critical for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
Predicted pKa
While no experimental pKa value for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been found, a predicted pKa of 13.36 ± 0.50 is available for the closely related N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[2] The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can be protonated, and the specific pKa values will be influenced by the substituents. For the parent 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, computed properties are available, but an experimental pKa is not listed.[8]
Experimental Protocol: Potentiometric pKa Determination
Potentiometric titration is a highly accurate method for determining pKa values.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change.
Methodology:
-
Sample Preparation:
-
Titration:
-
Place the solution in a thermostatted vessel with a magnetic stirrer.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.[9][10]
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve.[9] This can be more accurately determined from the first or second derivative of the titration curve.[11]
-
Diagram: Potentiometric pKa Determination
Caption: Workflow for potentiometric pKa determination.
IV. Spectral Properties
Spectroscopic data is essential for the structural elucidation and characterization of a molecule. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected Spectral Characteristics
-
¹H NMR: The ¹H NMR spectrum of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrrole and pyrimidine rings, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. For related 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, singlet signals for the aromatic NH group on the pyrrole ring have been observed between δ 8.71 and 13.01 ppm.[12]
-
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
-
Dissolve an appropriate amount of the sample (typically 1-5 mg for ¹H NMR and 5-30 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[13]
-
The choice of solvent is critical and should be based on the solubility of the compound.
-
Filter the solution to remove any particulate matter.[14]
-
Transfer the solution to a clean, dry NMR tube to a height of 4-5 cm.[13]
-
-
Data Acquisition: [15]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Diagram: NMR Analysis Workflow
Caption: General workflow for NMR sample preparation and analysis.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. While experimental data for this specific compound is sparse, estimations based on closely related analogs have been presented. The core of this guide lies in the detailed, step-by-step protocols for the experimental determination of melting point, solubility, pKa, and spectral characteristics. By following these methodologies, researchers and drug development professionals can generate the necessary data to support their research and development efforts, ensuring a solid foundation for the advancement of new chemical entities based on the pyrrolo[2,3-d]pyrimidine scaffold.
References
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
-
PubChem. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
University of the West Indies. Melting point determination. [Link]
-
ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]
-
University of Maryland. Stepbystep procedure for NMR data acquisition. [Link]
-
JOVE. NMR Sample Preparation. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
ScienceOpen. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]
-
Studocu. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
-
Edisco. Melting point determination. [Link]
-
AJC. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
PMC. Development of Methods for the Determination of pKa Values. [Link]
-
University of Cambridge. 4. Sample preparation and pre-acquisition activities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 3. 7H-Pyrrolo[2,3-d]pyriMidin-4-aMine, N-Methyl-N-[(3R,4R)-4-Methyl-1-(phenylMethyl)-3-piperidinyl]-7-[(4-Met hylphenyl)sulfonyl]- | 923036-30-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edisco.it [edisco.it]
- 6. enamine.net [enamine.net]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | C7H8N4 | CID 265827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. scispace.com [scispace.com]
- 12. ijsred.com [ijsred.com]
- 13. organomation.com [organomation.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
